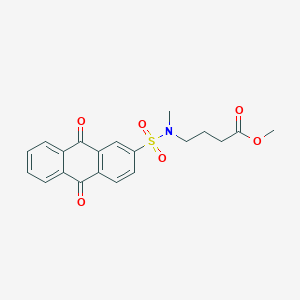

methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate, also known as MDASB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MDASB is a sulfonamide derivative of anthracene, which is a polycyclic aromatic hydrocarbon that has been used in various fields, including medicine, electronics, and materials science.

Applications De Recherche Scientifique

- Growth and Structure : DSTMS crystals are grown and characterized. Synchrotron radiation analysis reveals internal defects primarily caused by dislocations .

- Conversion Efficiency : DSTMS crystals with varying thicknesses demonstrate terahertz conversion efficiency, reaching a maximum of 1.71 × 10^–5 .

- Hirshfeld Surface Analysis : 3-D Hirshfeld surface and 2-D fingerprint analysis help understand intermolecular interactions .

Insulation Materials

DSTMS can be used as an insulation material for wires, cables, and other components. Its non-hygroscopic nature and molecular formula (C~7~H~8~N~2~O~2~) make it suitable for this purpose .

Functionalization of C-H Bonds

DSTMS contributes to expedient chemical bond functionalization. By avoiding prefunctionalized reagents, it provides rapid access to desired products and synthetic targets .

Broadband Communication

DSTMS could contribute to broadband communication systems. Its properties may enhance signal transmission and reception in high-frequency ranges.

Wang, T., Xu, K., Wang, G., Wang, Q., Chen, R., Ma, J., Cao, L., & Teng, B. (2022). Growth, THz properties, and Hirshfeld surface studies of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate single crystal. Journal of Materials Science: Materials in Electronics, 33(1), 4704–4711.

Mécanisme D'action

Target of Action

It’s known that anthraquinone derivatives, which this compound is a part of, often interact with various enzymes and receptors in the body .

Mode of Action

The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it may interact with its targets by forming cyclometallated complexes . The Lewis-basic directing group coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .

Biochemical Pathways

Anthraquinone derivatives are known to influence a variety of biochemical pathways, often related to cellular metabolism and signal transduction .

Result of Action

Anthraquinone derivatives are often associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Propriétés

IUPAC Name |

methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c1-21(11-5-8-18(22)27-2)28(25,26)13-9-10-16-17(12-13)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPLDYNOUUVXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)OC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)

![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)